molecular formula C3H4N2O3 B2872112 4-Methoxy-1,2,5-oxadiazol-3-ol CAS No. 372172-56-0

4-Methoxy-1,2,5-oxadiazol-3-ol

Cat. No.: B2872112
CAS No.: 372172-56-0
M. Wt: 116.076
InChI Key: SYGJUPCFPFBPGH-UHFFFAOYSA-N
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Description

4-Methoxy-1,2,5-oxadiazol-3-ol is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in material science, medicinal chemistry, and high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,2,5-oxadiazol-3-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction is often carried out in the presence of cyclizing agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,2,5-oxadiazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted oxadiazoles .

Mechanism of Action

The mechanism of action of 4-Methoxy-1,2,5-oxadiazol-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

  • 1,2,4-Oxadiazole
  • 1,3,4-Oxadiazole
  • 1,2,3-Oxadiazole

Comparison: 4-Methoxy-1,2,5-oxadiazol-3-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to other oxadiazole isomers, it may exhibit different reactivity and stability profiles, making it suitable for specific applications .

Properties

IUPAC Name

4-methoxy-1,2,5-oxadiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O3/c1-7-3-2(6)4-8-5-3/h1H3,(H,4,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGJUPCFPFBPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NONC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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